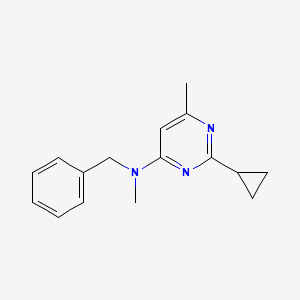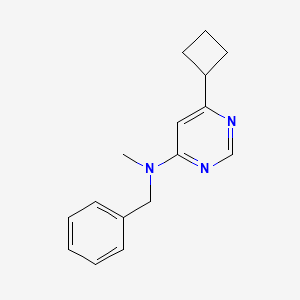![molecular formula C18H23N3O B6445924 2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2549063-36-5](/img/structure/B6445924.png)
2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine (2-MPMPP) is an organic compound that has been studied extensively in recent years due to its potential applications in a variety of scientific research fields. It is a heterocyclic compound that contains a pyrazine ring with a methoxy group attached to the 4-position of the ring. 2-MPMPP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine has been studied extensively in recent years due to its potential applications in a variety of scientific research fields. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, 2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine has also been found to possess antioxidant and anti-diabetic properties, making it a potential therapeutic agent for the treatment of a variety of diseases.
Wirkmechanismus
The exact mechanism of action of 2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine is not yet fully understood. However, it is believed that the compound interacts with a variety of cellular targets, including proteins and enzymes, to modulate their activity. In particular, 2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, the compound has also been found to modulate the activity of several other proteins and enzymes, including caspases, protein kinases, and transcription factors, which may be involved in the anti-inflammatory and anti-cancer effects of the compound.
Biochemical and Physiological Effects
2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine has been found to possess a wide range of biochemical and physiological effects. In particular, the compound has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, 2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine has also been found to possess antioxidant and anti-diabetic properties, making it a potential therapeutic agent for the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine in laboratory experiments has a number of advantages. In particular, the compound is relatively easy to synthesize and is readily available in a variety of forms. In addition, 2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine has been found to possess a wide range of biological activities, making it a useful tool for a variety of scientific research applications. However, the compound also has some limitations. In particular, the exact mechanism of action of 2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine is not yet fully understood, and the compound has not been extensively tested in humans, making it difficult to assess the potential therapeutic applications of the compound.
Zukünftige Richtungen
The potential future directions for 2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine include further studies to better understand the exact mechanism of action of the compound, as well as further studies to assess the potential therapeutic applications of the compound. In addition, further studies could also be conducted to explore the potential use of 2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine in combination with other compounds as a potential therapeutic agent for the treatment of a variety of diseases. Finally, further studies could also be conducted to explore the potential use of 2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine as an adjuvant or enhancer of other therapeutic agents.
Synthesemethoden
2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine can be synthesized from a variety of starting materials, including 3-methylphenylacetic acid, piperidine, and ethyl bromoacetate. The synthesis procedure involves several steps, including the reaction of 3-methylphenylacetic acid with piperidine to form the desired piperidine ring, followed by the reaction of the resulting product with ethyl bromoacetate to form the desired pyrazine ring. The final step involves the addition of a methoxy group to the 4-position of the pyrazine ring to form the desired 2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine.
Eigenschaften
IUPAC Name |
2-[[1-[(3-methylphenyl)methyl]piperidin-4-yl]methoxy]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-15-3-2-4-17(11-15)13-21-9-5-16(6-10-21)14-22-18-12-19-7-8-20-18/h2-4,7-8,11-12,16H,5-6,9-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKNIUNZBXCNEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)COC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(3-Methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine](/img/structure/B6445841.png)
![2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445851.png)
![1-(azepan-1-yl)-2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445858.png)
![1-(azepan-1-yl)-2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445863.png)
![2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445882.png)
![2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445888.png)
![1-(azepan-1-yl)-2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445891.png)
![2-({1-[(2-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445897.png)
![2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445902.png)

![4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B6445910.png)
![1-{4-[4-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445920.png)
![N-ethyl-6-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6445928.png)
